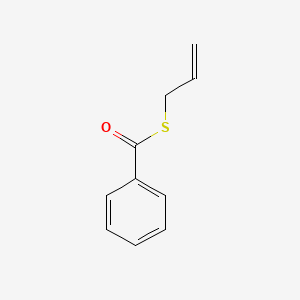

Thiobenzoic acid S-allyl ester

Description

Contextualization within the Field of Thiocarboxylic Acid S-Esters

Thiocarboxylic acid S-esters, often referred to as thioesters, are organosulfur compounds that serve as crucial intermediates in numerous biochemical pathways and are widely utilized in organic synthesis. researchgate.netbionity.combeilstein-journals.org They are analogs of esters where a sulfur atom replaces the ester oxygen. wikipedia.org This substitution imparts distinct reactivity to the carbonyl group, making thioesters more reactive than their oxygen-containing counterparts. fiveable.me They are recognized as versatile building blocks that can be converted into a wide array of functional groups, including aldehydes, ketones, carboxylic acids, and amides. researchgate.netresearchgate.net The field has seen significant progress in the development of new synthetic methodologies for their preparation, driven by their importance in constructing complex molecules. researchgate.nettaylorandfrancis.com

Significance of the Allyl Moiety in Thioester Architectures

The presence of an allyl group within a thioester, as in thiobenzoic acid S-allyl ester, introduces a site of unsaturation that can participate in a variety of chemical transformations. The allyl moiety is known for its ability to undergo reactions such as allylic substitution, addition, and rearrangement. rsc.org This functionality enhances the synthetic utility of the thioester, allowing for further molecular elaboration. For instance, the allyl group can be a precursor for the introduction of other functional groups or for the construction of more complex carbon skeletons. Research has highlighted the importance of the allyl group in the biosynthesis of natural products, where it can serve as an extender unit. nih.gov

Historical Trajectory and Current State of Thioester Investigations

Historically, thioesters gained prominence through their role in biological systems, particularly as high-energy intermediates in metabolic processes, a concept explored in the "Thioester World" hypothesis regarding the origin of life. bionity.comuni.edu In synthetic organic chemistry, early methods for thioester synthesis often involved the use of thiols, which are associated with unpleasant odors. beilstein-journals.orgnih.gov

Current research focuses on developing more efficient, atom-economical, and odorless synthetic routes. beilstein-journals.orgresearchgate.netnih.gov This includes metal-catalyzed reactions, such as thiocarbonylation and cross-coupling, as well as organocatalytic methods. researchgate.netresearchgate.net There is also a growing interest in understanding the reactivity of thioesters in various chemical transformations and their application in the synthesis of biologically active compounds and materials. nih.govnih.govnih.gov The development of methods for the direct conversion of other functional groups, like esters, into thioesters under mild conditions is an active area of investigation. rsc.org

Articulation of Research Focus and Objectives for this compound

The primary research focus on this compound is to understand its fundamental chemical properties, develop efficient synthetic methods, and explore its reactivity as a building block in organic synthesis. Key objectives include:

Synthesis: Developing practical and high-yielding methods for the preparation of this compound. A common approach involves the reaction of thiobenzoic acid with an allyl halide. nih.gov One specific method is the one-pot synthesis from benzoic anhydrides, thiourea (B124793), and an allyl halide. beilstein-journals.orgnih.gov

Spectroscopic Characterization: Thoroughly characterizing the compound using modern spectroscopic techniques to establish its structural identity.

Chemical Reactivity: Investigating the reactivity of both the thioester functionality and the allyl group to understand how they can be selectively manipulated in chemical reactions. This includes studying reactions like oxidation, reduction, and substitution.

Synthetic Applications: Demonstrating the utility of this compound as a precursor for the synthesis of other valuable organic compounds.

The following table summarizes some key properties of this compound:

| Property | Value |

| Molecular Formula | C10H10OS |

| Molecular Weight | 178.25 g/mol |

| CAS Number | 5910-89-4 |

Note: The data in this table is compiled from general chemical knowledge and databases. Specific experimental values may vary.

Further research into this compound will likely uncover new synthetic applications and provide deeper insights into the chemistry of thioesters.

Structure

3D Structure

Properties

IUPAC Name |

S-prop-2-enyl benzenecarbothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10OS/c1-2-8-12-10(11)9-6-4-3-5-7-9/h2-7H,1,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTHYOIJKYBGBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Thiobenzoic Acid S Allyl Ester and Analogous S Allyl Thiocarboxylates

Direct Acylation of Thiols

Direct acylation methods involve the use of a sulfur-based nucleophile, such as thiobenzoic acid or allyl thiol, which attacks an appropriate electrophile to form the desired S-allyl thioester.

Reaction of Thiobenzoic Acid with Allylic Halides

One of the most direct routes to S-allyl thiobenzoate involves the reaction of thiobenzoic acid, or its corresponding thiobenzoate salt, with an allylic halide like allyl bromide or allyl chloride. This transformation can proceed through different mechanistic pathways.

The reaction between a thiobenzoate anion and an allylic halide typically proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. libretexts.orgmasterorganicchemistry.com Allylic halides are particularly reactive substrates for S_N2 reactions because the transition state is stabilized by the adjacent π-system of the double bond. libretexts.orgyoutube.com The thiobenzoate anion, generated by deprotonating thiobenzoic acid with a suitable base (e.g., potassium bicarbonate, triethylamine), acts as a potent nucleophile, attacking the carbon atom bearing the halogen and displacing the halide ion in a single, concerted step. nih.govgoogle.com

A key consideration in the nucleophilic substitution of allylic systems is the potential for an alternative pathway known as the S_N2' reaction, which leads to an allylic rearrangement. wikipedia.orgyoutube.com In this pathway, the nucleophile attacks the γ-carbon of the allyl system, inducing a shift of the double bond and expulsion of the leaving group from the α-carbon. ucalgary.ca While direct S_N2 attack on allyl bromide itself yields the unrearranged product, substitution on the allyl halide can influence the ratio of S_N2 to S_N2' products. wikipedia.org

Table 1: Examples of S_N2 Conditions for Thioester Synthesis

| Nucleophile Precursor | Electrophile | Base / Conditions | Product | Ref |

|---|---|---|---|---|

| Thiobenzoic acid | 3-(chloromethyl)pyridine | Potassium bicarbonate, Ethanol, 50°C | Thiobenzoic acid S-[3-pyridinylmethyl] ester | google.com |

| Benzoic anhydride (B1165640) + Thiourea (B124793) | Allyl bromide | Et3N, H2O, rt | S-allyl benzothioate | nih.gov |

An alternative to nucleophilic substitution is the radical addition of thiobenzoic acid across the double bond of an allylic compound. This pathway is mechanistically distinct and results in an anti-Markovnikov addition product. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), under thermal conditions. google.com

The mechanism involves the homolytic cleavage of the S-H bond in thiobenzoic acid by the initiator to generate a thiobenzoyl radical (PhCOS•). This radical then adds to the terminal carbon of the allyl double bond. This addition forms a more stable secondary carbon-centered radical, which then abstracts a hydrogen atom from another molecule of thiobenzoic acid to yield the final product and propagate the radical chain. This method has been successfully used for the synthesis of thiobenzoic acid esters from allylic precursors. google.com

For instance, the reaction of thiobenzoic acid with 9-allylcarbazole in toluene (B28343) at 90°C, using AIBN as an initiator, proceeds via a radical mechanism to furnish the corresponding S-propyl thiobenzoate derivative. google.com

Coupling of Allyl Thiols with Activated Carboxylic Acid Derivatives

This strategy reverses the roles of the nucleophile and electrophile. Allyl thiol (prop-2-ene-1-thiol) or its thiolate salt serves as the nucleophile, attacking an activated form of a carboxylic acid, such as benzoic acid.

A common and efficient method for forming thioesters is the reaction of a thiol with a highly reactive acyl halide, such as benzoyl chloride. nih.govthieme-connect.de In this reaction, the nucleophilic sulfur atom of allyl thiol attacks the electrophilic carbonyl carbon of benzoyl chloride. The reaction is often carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride (HCl) byproduct that is formed, driving the reaction to completion.

Similarly, carboxylic anhydrides, like benzoic anhydride, can be used as the acylating agent. nih.gov While anhydrides are generally less reactive than acyl halides, the reaction still proceeds efficiently, often with gentle heating or in the presence of a catalyst, to yield the S-allyl thioester and a carboxylate salt.

Table 2: Acylating Agents for Thioester Synthesis

| Thiol | Acylating Agent | Base/Catalyst | Typical Byproduct |

|---|---|---|---|

| Allyl Thiol | Benzoyl Chloride | Pyridine or Et3N | Pyridinium hydrochloride |

| Allyl Thiol | Benzoic Anhydride | (Optional) | Benzoic acid |

To avoid the need for preparing and handling reactive acyl halides or anhydrides, thioesters can be synthesized directly from a carboxylic acid and a thiol using a coupling or activating agent. nih.govorganic-chemistry.org Carbodiimides, most notably N,N'-dicyclohexylcarbodiimide (DCC), are widely used for this purpose. organic-chemistry.orglibretexts.org

The mechanism involves the activation of the carboxylic acid (benzoic acid) by DCC. The carboxylate oxygen attacks one of the carbon-nitrogen double bonds of DCC, forming a highly reactive O-acylisourea intermediate. libretexts.orgchemspider.com This intermediate is an excellent acylating agent. The subsequent nucleophilic attack by the sulfur atom of allyl thiol on the carbonyl carbon of the O-acylisourea intermediate leads to the formation of the S-allyl thiobenzoate. organic-chemistry.org The reaction co-produces N,N'-dicyclohexylurea (DCU), a stable and poorly soluble solid that can often be removed by filtration. chemspider.com The addition of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can significantly accelerate the reaction. organic-chemistry.orgresearchgate.net

Table 3: Common Activating Agents for Thioesterification

| Activating Agent | Abbreviation | Byproduct | Catalyst | Ref |

|---|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | DMAP | organic-chemistry.orgchemspider.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea | DMAP | organic-chemistry.org |

Photoredox-Catalyzed and Visible-Light-Mediated Approaches

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-sulfur bonds, offering a green and efficient alternative to traditional methods. These approaches often proceed via radical intermediates, enabling unique reactivity and selectivity. beilstein-journals.orgnih.gov

Thiobenzoic Acid as a Dual Reagent (Electron Reductant and Reactant)

Recent studies have demonstrated that thiobenzoic acid can function as a dual reagent in visible-light-mediated thioester synthesis, acting as both a one-electron reducing agent and a reactant, thereby eliminating the need for an external photocatalyst. nih.govorganic-chemistry.org This dual-role catalysis is initiated by the photoexcitation of thiobenzoic acid, which can then engage in single-electron transfer (SET) processes. nih.govacs.org

In a proposed mechanism, the thioacid is deprotonated to form a thiocarboxylate, which upon irradiation, is excited. This excited species can then undergo SET with molecular oxygen to generate a thioacid radical and a superoxide (B77818) radical. researchgate.net This method is compatible with a variety of thioacid and thiol substrates, including those with aromatic, halo-substituted, and aliphatic functionalities, affording thioesters in good to excellent yields. organic-chemistry.org The reaction conditions are typically mild, often utilizing blue LED irradiation in the presence of a base like triethylamine in a solvent such as acetonitrile. researchgate.net

This photocatalyst-free approach is also applicable to the synthesis of bioactive molecules and substrates for native chemical ligation. organic-chemistry.org The formation of an electron-donor-acceptor (EDA) complex between the thiobenzoic acid anion and a suitable acceptor can facilitate the generation of alkyl radicals, which then react to form the desired thioester. organic-chemistry.org

Mechanisms Involving Sulfur Radical Species Generation

The generation of sulfur-centered radicals, specifically thiyl radicals, is a key step in many photoredox-catalyzed syntheses of thioesters. nih.govorganic-chemistry.orgorganic-chemistry.org These reactive intermediates can be generated through several pathways under visible light irradiation.

One common method involves the photooxidation of a thiol or thioacid by an excited photoredox catalyst. beilstein-journals.org For instance, a photocatalyst like tris(2,2'-bipyridyl)ruthenium(II) ([Ru(bpy)3]2+) or an organic dye can be excited by visible light and then oxidize a thiol to the corresponding thiyl radical. beilstein-journals.org This thiyl radical can then add to an alkene, such as an allyl group, in a radical thiol-ene reaction to form the thioester product. beilstein-journals.orgkyoto-u.ac.jp

Alternatively, as mentioned previously, thiobenzoic acid itself can be photoexcited and participate in a single-electron transfer process to generate the necessary sulfur radical. nih.govorganic-chemistry.orgresearchgate.net Control experiments and mechanistic studies, including electron paramagnetic resonance (EPR) spin-trapping, have provided evidence for the radical nature of these reactions. researchgate.net The versatility of these methods allows for the coupling of a wide range of thiols and thioacids with various olefins. beilstein-journals.orgorganic-chemistry.org

Metal-Catalyzed Synthesis of Thioesters

Transition metal catalysis provides a powerful and versatile platform for the synthesis of thioesters, including S-allyl derivatives. Copper and palladium are among the most effective metals for catalyzing the formation of the crucial carbon-sulfur bond.

Copper-Catalyzed Carbon-Sulfur Bond Formation

Copper-catalyzed cross-coupling reactions are a well-established method for forming C–S bonds. rsc.orgsemanticscholar.org These reactions typically involve the coupling of a thiol with a suitable electrophile. For the synthesis of S-allyl thioesters, this could involve the reaction of a thioacid with an allyl halide or another activated allyl species.

Copper catalysts, often in the form of copper(I) or copper(II) salts, can facilitate the reaction under relatively mild conditions. uu.nl The use of ligands can modulate the reactivity and selectivity of the copper catalyst. rsc.org Copper-catalyzed reactions are often tolerant of a wide range of functional groups, making them suitable for the synthesis of complex molecules. rsc.orgsemanticscholar.org For example, copper-catalyzed coupling of aldehydes with thiols in the presence of an oxidant can afford thioesters in good yields. rsc.orgsemanticscholar.org This approach demonstrates the versatility of copper catalysis in thioester synthesis.

| Catalyst System | Reactants | Product | Yield |

| CuI | Aryl Iodide, Thiol | Diaryl Thioether | Good |

| Copper Cluster Complex | Aliphatic/Aryl Thiol | Thioether | Good |

| Cu(I) salt | Aldehyde, Thiol | Thioester | Moderate to Good |

Palladium-Catalyzed Thioesterification (General Principles)

Palladium-catalyzed reactions, particularly the Tsuji-Trost reaction, are powerful methods for the formation of allylic C–S bonds. organic-chemistry.orgacs.org The general principle involves the reaction of a palladium(0) catalyst with an allylic substrate, such as an allyl alcohol or allyl carbonate, to form a π-allylpalladium intermediate. organic-chemistry.orgacs.org This intermediate is then attacked by a nucleophile, in this case, a thioacid or its conjugate base, to form the S-allyl thioester.

The reaction of allylic alcohols with thiols and carbon monoxide in the presence of a palladium catalyst is a notable method for synthesizing β,γ-unsaturated thioesters. acs.org This thiocarbonylation reaction proceeds with high regioselectivity, with the thioester group typically adding to the less-hindered terminal carbon of the allyl group. acs.org A variety of palladium catalysts, such as Pd(OAc)2 combined with phosphine (B1218219) ligands, are effective for this transformation. acs.org The mild reaction conditions and high functional group tolerance make palladium-catalyzed thioesterification a valuable synthetic tool. acs.org

One-Pot Synthetic Procedures via In Situ Thioacid Generation

One-pot synthetic procedures offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by eliminating the need to isolate and purify intermediate compounds. nih.govrsc.org For the synthesis of thioesters, including S-allyl derivatives, methods involving the in situ generation of thioacids are particularly attractive as they avoid the handling of often foul-smelling and unstable thioacids. nih.gov

A common approach involves the reaction of a carboxylic acid derivative, such as a benzoic anhydride, with a sulfur source like thiourea. nih.gov This reaction generates the corresponding thiobenzoic acid in situ. The freshly generated thioacid can then immediately react with an electrophile, such as an allyl halide or a Michael acceptor, to form the desired thioester. nih.gov

For example, benzoic anhydrides react with thiourea in the presence of a base like triethylamine to form an S-benzoylisothiouronium salt intermediate. nih.gov Hydrolysis of this intermediate generates the thiobenzoate anion, which can then undergo a nucleophilic displacement reaction with an allylic halide to yield the S-allyl thiobenzoate. nih.gov This one-pot, odorless procedure is efficient for the synthesis of a variety of thioesters from readily available starting materials. nih.govbeilstein-journals.org

| Starting Materials | Reagents | Intermediate | Product |

| Benzoic Anhydride, Allyl Halide | Thiourea, Et3N, H2O | Thiobenzoic Acid | S-Allyl Thiobenzoate |

| 9-Fluorenylmethyl-protected thioester | Sulfonylazide | Thioacid | N-acyl sulfonamide |

Stereoselective and Enantioselective Syntheses of S-Esters

Application of Chiral Auxiliaries and Catalysts in Thioesterification

The asymmetric synthesis of S-esters, including S-allyl thiocarboxylates, can be achieved through the use of chiral auxiliaries and catalysts to control the stereochemical outcome of the reaction.

Chiral Auxiliaries:

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereoselectivity of a subsequent reaction. wikipedia.org In the context of thioester synthesis, chiral auxiliaries such as oxazolidinones have been extensively utilized in asymmetric transformations. nih.gov A strategy involving a cysteine-derived oxazolidinone auxiliary has been developed. nih.gov Following a stereoselective transformation mediated by the chiral auxiliary, an intramolecular N-to-S acyl transfer can be induced to generate a chiral thioester product. nih.gov This approach provides a pathway to chiral thioesters that can be further derivatized. nih.gov

The general principle involves attaching the chiral auxiliary to a carboxylic acid, performing a stereoselective reaction on a prochiral center, and then cleaving the auxiliary to reveal the chiral product. While direct application to S-allyl thiobenzoate from benzoic acid is not explicitly detailed in the provided sources, the methodology of using chiral auxiliaries to create chiral carboxylic acid derivatives which can then be converted to thioesters is a well-established principle in asymmetric synthesis. nih.gov

Enantioselective Catalysis:

Enantioselective catalysis offers a powerful alternative for the synthesis of chiral molecules, including those with sulfur-containing functional groups. Chiral catalysts can be employed to control the formation of stereocenters in reactions leading to chiral sulfides and related compounds. For instance, iridium-catalyzed asymmetric cascade allylation and acyl transfer reactions have been developed for the synthesis of chiral β-hydroxy allylic sulfides with excellent enantioselectivity. rsc.org This demonstrates the potential of transition metal catalysis in controlling stereochemistry in reactions involving allylic sulfides.

Furthermore, chiral squaramide hydrogen-bond donors have been used as catalysts in the enantio- and diastereoselective synthesis of α-allyl amino esters from α-chloro glycine (B1666218) esters and allylsilanes or allylstannanes. nih.gov While not a direct synthesis of S-allyl thioesters, this highlights the use of organocatalysis to achieve high enantioselectivity in the formation of C-C bonds adjacent to an allylic group, a principle that could be extended to the synthesis of chiral S-allyl compounds.

The development of chiral bifunctional selenide (B1212193) catalysts has enabled the enantioselective electrophilic azidothiolation and oxythiolation of N-allyl sulfonamides, producing chiral vicinal azidosulfides and oxysulfides in high yields and with excellent enantio- and diastereoselectivities. researchgate.netfigshare.com This illustrates the potential of chiral catalysts to control the stereochemistry of additions across a double bond in an allylic system, which is a key step in many synthetic routes to chiral S-allyl compounds.

Table 2: Examples of Enantioselective Catalysis Applicable to Allylic Systems

| Catalyst Type | Reaction | Substrate Type | Product Type | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Iridium Complex | Asymmetric allylation/acyl transfer | Thioester and vinyl ethylene (B1197577) carbonate | β-hydroxy allylic sulfide (B99878) | up to 97% |

| Chiral Squaramide | Allylation | α-chloro glycine ester | α-allyl amino ester | up to 97% |

| Chiral Selenide | Azidothiolation/Oxythiolation | N-allyl sulfonamide | Chiral vicinal azido/oxy sulfide | up to 97% |

Reactivity and Mechanistic Insights into Thiobenzoic Acid S Allyl Ester

Nucleophilic Reactivity of the Thioester Moiety

The thioester functional group in Thiobenzoic acid S-allyl ester is a versatile moiety, exhibiting electrophilic character at the carbonyl carbon and potential nucleophilic character associated with the sulfur atom. Cleavage of the thioester, typically through nucleophilic acyl substitution, can release an allyl thiolate anion, which is a potent nucleophile.

The nucleophilicity of sulfur-containing compounds, such as thiolates, is notably greater than their oxygen analogues (alkoxides). masterorganicchemistry.comlibretexts.org This enhanced reactivity is attributed to several factors. Sulfur is a larger atom than oxygen, and its valence electrons are further from the nucleus, making it more polarizable. This high polarizability allows the electron cloud of the thiolate to distort more easily and form a bond with an electrophilic center from a greater distance.

Although thiols are generally more acidic than alcohols, resulting in their conjugate bases (thiolates) being weaker bases than alkoxides, thiolates are superior nucleophiles. masterorganicchemistry.com In SN2 reactions, nucleophilicity is a kinetic phenomenon, and the "soft" nature of the sulfur atom makes it highly effective in attacking "soft" electrophiles like carbon atoms in alkyl halides. masterorganicchemistry.comlibretexts.org The weaker basicity of thiolates is also advantageous as it minimizes competing elimination (E2) reactions when reacting with alkyl halides. masterorganicchemistry.com

The presence of the allyl group in the resulting allyl thiolate can further influence its reactivity in SN2 reactions. Allylic systems are known to accelerate SN2 reactions compared to their saturated analogues. nih.gov This acceleration is due to the stabilization of the transition state through conjugation between the p-orbitals of the reacting center and the adjacent π-system of the double bond. nih.gov

| Property | Thiolate (RS⁻) | Alkoxide (RO⁻) | Rationale for Difference |

|---|---|---|---|

| Nucleophilicity | High | Moderate to High | Sulfur is more polarizable and a "softer" nucleophile than oxygen, leading to faster reaction rates in S~N~2 reactions. masterorganicchemistry.comlibretexts.org |

| Basicity | Lower | Higher | Thiols are more acidic (pKa ≈ 10-11) than alcohols (pKa ≈ 16-18) because the larger size of sulfur stabilizes the negative charge more effectively. masterorganicchemistry.com |

| Polarizability | High | Low | Sulfur's valence electrons are in the 3rd shell, further from the nucleus and less tightly held than oxygen's 2nd shell electrons. |

| Performance in S~N~2 Reactions | Excellent; favors substitution over elimination. | Good, but can promote E2 elimination, especially with hindered substrates. | The higher nucleophilicity and lower basicity of thiolates make them highly efficient for S~N~2 displacement with minimal side reactions. masterorganicchemistry.com |

Thioesters, such as this compound, are significantly more reactive toward nucleophilic acyl substitution than their corresponding carboxylic acid esters, like allyl benzoate. This heightened reactivity stems from both electronic and thermodynamic factors.

The resonance stabilization in a thioester is less effective than in an ester. The overlap between the 2p orbital of the carbonyl carbon and the 3p orbital of the sulfur atom is poorer compared to the overlap between the carbon 2p and oxygen 2p orbitals in an ester. This reduced resonance stabilization makes the thioester's carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Furthermore, the thiolate anion (RS⁻) is a more stable leaving group than an alkoxide anion (RO⁻). This is because sulfur is larger and more polarizable, better accommodating the negative charge. The stability of the leaving group is directly related to the acidity of its conjugate acid; thiols (RSH) are much stronger acids than alcohols (ROH). libretexts.org Consequently, the activation energy for the departure of the thiolate leaving group is lower, leading to a faster reaction rate.

| Feature | Thioester (R-CO-SR') | Carboxylic Ester (R-CO-OR') | Impact on Reactivity |

|---|---|---|---|

| Resonance Stabilization | Less effective (poor C 2p - S 3p overlap) | More effective (good C 2p - O 2p overlap) | The thioester carbonyl carbon is more electrophilic and reactive. |

| Leaving Group | Thiolate (⁻SR') | Alkoxide (⁻OR') | The thiolate is a better leaving group due to its greater stability. |

| C-Heteroatom Bond Strength | C-S bond is weaker | C-O bond is stronger | The weaker C-S bond is more easily cleaved during substitution. |

| Acidity of Conjugate Acid (H-X-R') | pKa of Thiol (HSR') ≈ 10-11 | pKa of Alcohol (HOR') ≈ 16-18 | The lower pKa of the thiol indicates the thiolate is a more stable conjugate base and thus a better leaving group. libretexts.org |

Radical-Mediated Transformations Involving the Allyl Group

The allyl group within this compound provides a reactive site for radical-mediated transformations. These reactions typically involve the generation of highly reactive thiyl radicals, which can then participate in a variety of processes.

Thiyl radicals (RS•) are sulfur-centered radicals that serve as key intermediates in many organic transformations. wikipedia.orgnih.gov They can be generated through several methods. A common laboratory approach involves the hydrogen atom abstraction from a thiol (RSH) by a carbon-centered radical, often produced from a radical initiator like azobisisobutyronitrile (AIBN). wikipedia.orgnih.gov The S-H bond is relatively weak (BDE ~365 kJ/mol), facilitating this process. nih.gov Other methods include one-electron oxidation of thiols or thiolates and the homolytic cleavage of disulfide bonds (RS-SR) using heat or light. princeton.edu

Once formed, thiyl radicals are highly reactive species. A primary reaction pathway for thiyl radicals is recombination, where two radicals couple to form a disulfide bond (2 RS• → RS-SR). wikipedia.org They are also key intermediates in chain reactions such as thiol-ene additions. wikipedia.orgwikipedia.org

Hydrogen Atom Transfer (HAT) is a fundamental step in many radical reactions involving sulfur compounds. nih.gov Thiols are exceptionally efficient hydrogen atom donors, a property that is frequently exploited in synthesis. libretexts.org This reactivity is due to the relative weakness of the S-H bond compared to C-H or even Sn-H bonds. princeton.edu

A thiyl radical can abstract a hydrogen atom from a suitable donor, propagating a radical chain. The direction and rate of a HAT process are governed by the relative bond dissociation energies (BDEs) of the bonds being broken and formed. For example, a carbon-centered radical will readily abstract a hydrogen from a thiol to form a more stable C-H bond and a thiyl radical. nih.govlibretexts.org Conversely, a thiyl radical can abstract a hydrogen atom from a particularly weak C-H bond, such as an allylic C-H bond, to continue a reaction sequence.

| Bond | Typical Bond Dissociation Energy (BDE) (kcal/mol) | Implication for HAT |

|---|---|---|

| Alkyl S-H | ~87 | Thiols are excellent H-atom donors to most carbon-centered radicals. princeton.edu |

| Aryl S-H (Thiophenol) | ~79-82 | Thiophenols are even better H-atom donors due to resonance stabilization of the resulting thiyl radical. princeton.edu |

| Primary Alkyl C-H | ~101 | HAT from a primary C-H bond by a thiyl radical is thermodynamically unfavorable. |

| Allylic C-H | ~87 | HAT from an allylic position by a thiyl radical is nearly thermoneutral and can be a reversible process. |

| n-Bu₃Sn-H | ~79 | Tributyltin hydride is a slightly better H-atom donor than a typical thiol. princeton.edu |

The allyl group of this compound can participate as the "ene" component in the thiol-ene reaction, a powerful and versatile click chemistry reaction. wikipedia.orgrsc.org This process involves the radical-initiated addition of a thiol across a double bond. nih.gov

The reaction proceeds via a radical chain mechanism:

Initiation: A radical initiator (e.g., AIBN, or photoinitiator with UV light) abstracts a hydrogen atom from a thiol (R'-SH), generating a thiyl radical (R'-S•). nih.gov

Propagation:

The thiyl radical adds to the double bond of the allyl group in this compound. This addition occurs at the terminal carbon, following anti-Markovnikov regioselectivity, to produce a more stable secondary carbon-centered radical. wikipedia.orgyoutube.com

This newly formed carbon radical then abstracts a hydrogen atom from another molecule of the thiol (R'-SH), yielding the final thioether product and regenerating the thiyl radical (R'-S•), which continues the chain. nih.gov

While highly efficient, the thiol-ene reaction with S-allyl substrates can sometimes be complicated by side reactions. It has been reported that S-allyl derivatives may undergo rearrangement upon hydrothiolation due to the lability of the intermediate 1,3-dithio carbon-centered radical. nih.gov

Addition Reactions to Unsaturated Systems (Thiol-Ene Reactions)

Regioselectivity (Markovnikov vs. Anti-Markovnikov Addition)

The regioselectivity of radical additions to unsaturated systems is a critical aspect of their reactivity. In the context of reactions involving the allyl group of this compound, the principles of Markovnikov and anti-Markovnikov addition are pivotal in predicting the outcome of such transformations.

Generally, the radical addition of thiols to alkenes proceeds via an anti-Markovnikov pathway. wikipedia.orgresearchgate.net This is because the addition of the thiyl radical to the terminal carbon of the allyl group results in the formation of a more stable secondary carbon-centered radical intermediate. In contrast, a Markovnikov addition would lead to a less stable primary radical.

While direct experimental studies on the regioselectivity of radical additions specifically to this compound are not extensively documented in the reviewed literature, the established principles of thiol-ene reactions provide a strong predictive framework. The reaction is initiated by the formation of a thiyl radical, which then adds to the alkene. wikipedia.org The regiochemical outcome is dictated by the stability of the resulting carbon-centered radical.

Table 1: Predicted Regioselectivity of Radical Addition to this compound

| Addition Type | Attacking Radical | Intermediate Radical Stability | Predicted Product |

| Anti-Markovnikov | Thiyl Radical | More stable secondary radical | Addition at the terminal carbon |

| Markovnikov | Thiyl Radical | Less stable primary radical | Addition at the internal carbon |

Therefore, it is anticipated that photoinitiated processes involving the addition of a radical species to the allyl moiety of this compound will predominantly yield the anti-Markovnikov product.

Photoinitiated Thiol-Ene Processes

Photoinitiated thiol-ene reactions are a class of click chemistry reactions known for their high efficiency and stereoselectivity under mild conditions. nih.govalfa-chemistry.com These reactions are typically initiated by UV irradiation, which generates thiyl radicals that can then react with an alkene. nih.govresearchgate.net

The general mechanism for a photoinitiated thiol-ene reaction involves two primary steps:

Initiation: A photoinitiator absorbs light and generates a radical, which then abstracts a hydrogen atom from a thiol to form a thiyl radical.

Propagation: The thiyl radical adds to an alkene (the "ene") to form a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and propagating the chain reaction. nih.gov

However, in the case of S-allyl derivatives, such as this compound, the thiol-ene reaction can be complicated by an allyl rearrangement . nih.gov This occurs due to the high lability of the intermediate 1,3-dithio carbon-centered radical that forms upon the addition of a thiyl radical to the S-allyl moiety. nih.gov

A proposed mechanism for this rearrangement in a generic S-allyl system involves the following steps:

Addition of a thiyl radical (R²S•) to the S-allyl compound (I).

Formation of a 1,3-dithio C2-centered radical intermediate (II).

This intermediate can undergo homolytic cleavage of the C1-SR¹ bond, leading to the formation of a glycal (III) and the aglycone-derived thiyl radical (R¹S•).

The newly formed R¹S• radical can then add to another molecule of the starting enoside, perpetuating a different reaction pathway. nih.gov

This rearrangement pathway competes with the desired thiol-ene addition, potentially reducing the yield of the intended product and leading to a mixture of compounds. This characteristic makes S-allyl derivatives less ideal substrates for straightforward thiol-ene reactions. nih.gov

Acyl Radical Chemistry from this compound

Strategies for Acyl Radical Generation

Acyl radicals are valuable synthetic intermediates, and their generation from stable precursors is a topic of significant research interest. Thioesters, including this compound, can serve as effective precursors for the generation of acyl radicals under photoredox catalysis conditions. rsc.orgnih.govnih.gov

Visible-light photoredox catalysis provides a mild and efficient method for generating acyl radicals from thioesters. nih.gov The general strategy involves the single-electron reduction of the thioester by an excited photocatalyst. This process leads to the formation of a radical anion, which can then fragment to release the acyl radical and a thiolate anion.

Table 2: General Scheme for Photoredox-Catalyzed Acyl Radical Generation from a Thioester

| Step | Description |

| 1. Photoexcitation | A photocatalyst (PC) absorbs visible light to form an excited state (PC*). |

| 2. Single Electron Transfer (SET) | The excited photocatalyst transfers an electron to the thioester, forming a radical anion. |

| 3. Fragmentation | The thioester radical anion fragments to generate an acyl radical and a thiolate anion. |

| 4. Catalyst Regeneration | The oxidized photocatalyst is reduced back to its ground state to complete the catalytic cycle. |

This method is applicable to a wide range of both aromatic and aliphatic thioesters, suggesting that this compound would be a suitable substrate for the generation of the benzoyl radical. rsc.org

Radical Fragmentation and Recombination Pathways

Upon generation of the this compound radical cation, fragmentation can occur, leading to the formation of a benzoyl radical and an allyl radical. This fragmentation is a key step in harnessing the reactivity of the parent molecule for subsequent bond-forming reactions.

The likely fragmentation pathway involves the homolytic cleavage of the sulfur-acyl carbon bond, yielding the thermodynamically stable benzoyl radical and the resonance-stabilized allyl radical.

Fragmentation Pathway: C₆H₅C(O)S-CH₂CH=CH₂ → C₆H₅C(O)• + •S-CH₂CH=CH₂

The resulting benzoyl and allyl radicals are highly reactive species that can participate in a variety of subsequent reactions. One of the primary pathways for these radicals is recombination . Due to the resonance stabilization of the allyl radical, it is more stable than a simple alkyl radical. libretexts.orgyoutube.com Similarly, the benzoyl radical is also a relatively stable acyl radical.

Allylic radicals, in general, are known to favor recombination over disproportionation reactions. When two radicals encounter each other, they can either combine to form a new bond (recombination) or one can abstract a hydrogen atom from the other (disproportionation). For allylic systems, recombination is often the dominant pathway.

Possible recombination pathways for the benzoyl and allyl radicals could lead to the formation of various products, depending on the reaction conditions and the presence of other radical scavengers.

Table 3: Potential Recombination Products of Benzoyl and Allyl Radicals

| Radical 1 | Radical 2 | Recombination Product |

| Benzoyl Radical | Allyl Radical | Allyl benzoate |

| Allyl Radical | Allyl Radical | 1,5-Hexadiene |

| Benzoyl Radical | Benzoyl Radical | Benzil |

The relative yields of these products would be influenced by factors such as the concentration of each radical species and their relative reactivities.

Intramolecular Rearrangements

Claisen-Type Rearrangements in Allyl Thioester Systems

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that proceeds via a alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement. wikipedia.orgnih.govorganic-chemistry.org The thio-Claisen rearrangement is the sulfur analogue of this reaction, where an allyl vinyl sulfide (B99878) or an S-allyl thioester undergoes a similar transformation. doi.orgsemanticscholar.orgsethanandramjaipuriacollege.inrsc.org

In the context of this compound, a thio-Claisen rearrangement would involve the concerted migration of the allyl group from the sulfur atom to the ortho position of the benzene (B151609) ring, assuming the formation of a suitable ketene (B1206846) S,S-acetal intermediate. The reaction typically proceeds through a highly ordered, chair-like six-membered transition state. nih.gov

While the direct thio-Claisen rearrangement of this compound itself is not explicitly detailed in the surveyed literature, the rearrangement of analogous S-allylic systems provides strong evidence for its feasibility. For instance, the thio-Claisen rearrangement of S-allylic ketene aminothioacetals has been shown to proceed readily. doi.org

The general mechanism for a thio-Claisen rearrangement involves the following key features:

alfa-chemistry.comalfa-chemistry.com-Sigmatropic Shift: A concerted process involving the reorganization of six electrons.

Chair-like Transition State: The preferred geometry for the transition state, which influences the stereochemical outcome of the reaction.

Intramolecular Nature: The rearrangement occurs within the same molecule.

Table 4: Comparison of Claisen and Thio-Claisen Rearrangements

| Feature | Claisen Rearrangement | Thio-Claisen Rearrangement |

| Reactant | Allyl vinyl ether | Allyl vinyl sulfide / S-allyl thioester derivative |

| Key Atoms | Oxygen | Sulfur |

| Product | γ,δ-Unsaturated carbonyl compound | γ,δ-Unsaturated thiocarbonyl compound or related structure |

| Mechanism | alfa-chemistry.comalfa-chemistry.com-Sigmatropic rearrangement | alfa-chemistry.comalfa-chemistry.com-Sigmatropic rearrangement |

Given the precedence of thio-Claisen rearrangements in similar systems, it is plausible that under appropriate thermal or catalytic conditions, this compound or its derivatives could undergo such an intramolecular rearrangement.

Chemo- and Regioselectivity in Complex Chemical Environments

In the intricate landscape of organic synthesis, the selective transformation of a single functional group within a multifunctional molecule is a paramount challenge. This compound, possessing both a reactive thioester linkage and a versatile allyl group, presents a fascinating case study in chemo- and regioselectivity. The outcome of its reactions is highly dependent on the nature of the reagents, catalysts, and reaction conditions, which dictate whether the reaction occurs at the thioester moiety, the carbon-carbon double bond, or the allylic position, and with what orientation.

The chemoselectivity of this compound is evident in its differential reactivity towards various nucleophiles and electrophiles. The thioester group, for instance, is susceptible to attack by soft nucleophiles, such as thiolates, leading to a thiol-thioester exchange reaction. This process is a cornerstone of dynamic covalent chemistry and has been extensively utilized in the context of native chemical ligation for peptide synthesis. acs.orgrsc.org In a complex environment containing both a thiol and an alcohol, the thioester would preferentially react with the thiol due to the higher nucleophilicity of the thiolate anion compared to the corresponding alkoxide.

Conversely, the allyl group's carbon-carbon double bond is a target for electrophilic and radical additions. For example, in the presence of a radical initiator and a thiol, a thiol-ene reaction can occur, leading to the formation of a thioether. This reaction is known to proceed with high anti-Markovnikov regioselectivity, where the thiyl radical adds to the terminal carbon of the alkene. This selectivity is governed by the formation of the more stable secondary carbon-centered radical intermediate.

Palladium-catalyzed reactions, such as the renowned Tsuji-Trost allylic alkylation, offer another dimension of selectivity. In such reactions, the thiobenzoate can act as a leaving group, forming a η³-allyl palladium intermediate. The regioselectivity of the subsequent nucleophilic attack is then governed by a complex interplay of electronic and steric factors, often influenced by the choice of ligands on the palladium catalyst. rsc.orgsemanticscholar.org For monosubstituted allylic substrates, nucleophilic attack generally occurs at the less substituted terminus of the allyl system.

The following tables summarize the expected chemo- and regioselective outcomes for reactions of this compound in various competitive chemical environments, based on established principles of organic reactivity.

Table 1: Chemoselectivity of this compound in the Presence of Competing Nucleophiles

| Competing Nucleophile | Reagent/Condition | Major Product | Minor Product/No Reaction |

| Thiol (R-SH) | Base | S-Allyl thioester of R-SH | Benzyl alcohol |

| Alcohol (R-OH) | Acid or Base | No Reaction | - |

| Amine (R-NH2) | Heat | N-Allyl benzamide | - |

Table 2: Regioselectivity of Reactions at the Allyl Group of this compound

| Reaction Type | Reagent(s) | Position of Attack | Product | Rationale |

| Radical Addition (Thiol-Ene) | R-SH, Radical Initiator | Terminal Carbon (γ-position) | Anti-Markovnikov thioether | Formation of the more stable secondary radical intermediate. researchgate.net |

| Electrophilic Addition | HBr | Internal Carbon (β-position) | Markovnikov addition product | Formation of the more stable secondary carbocation intermediate. |

| Palladium-Catalyzed Allylic Alkylation | Nu⁻, Pd(0) catalyst | Terminal Carbon (γ-position) | Allylic substitution product | Steric accessibility and electronic factors of the η³-allyl palladium complex. rsc.orgnih.gov |

Detailed research findings on analogous allylic systems support these selectivity principles. For instance, studies on the radical addition of thiols to 1-alkenes consistently show a high preference for the anti-Markovnikov product, with the regioselectivity being influenced by the steric bulk of the substituent on the alkene. researchgate.net Similarly, extensive research on palladium-catalyzed allylic substitutions has demonstrated the tunability of regioselectivity through ligand design, allowing for controlled attack at either the more or less substituted end of the allyl moiety, although the terminal position is generally favored for substrates like the S-allyl group. rsc.orgsemanticscholar.org

Applications of Thiobenzoic Acid S Allyl Ester in Organic Synthesis and Materials Science

Utility as Activated Acyl Transfer Agents

Thioesters, in general, are recognized as effective acyl transfer agents in organic synthesis. The reactivity of the thioester bond allows for the transfer of the acyl group to a variety of nucleophiles under specific conditions.

Thioesters serve as important precursors for the synthesis of aldehydes and ketones. acs.org One common method involves the reduction of the thioester. While specific examples detailing the reduction of Thiobenzoic acid S-allyl ester were not prevalent in the reviewed literature, the general principle involves the use of a reducing agent that can selectively cleave the carbon-sulfur bond and reduce the acyl group to an aldehyde. Furthermore, thioesters can be converted into ketones through reactions with organometallic reagents. A protocol for preparing thioesters from methyl esters using iPrMgCl and a thiol has been developed, and this method has been successfully applied to the one-pot synthesis of ketones and aldehydes. acs.org

This compound can participate in a range of acyl transfer reactions beyond the synthesis of aldehydes and ketones. These reactions are fundamental in the construction of more complex molecules. The thiobenzoate group can be transferred to nucleophiles such as amines to form amides, and to alcohols to form esters, although the latter is less common due to the higher reactivity of the thioester itself. The efficiency of these acyl transfer reactions is often enhanced by the use of catalysts or specific reaction conditions that activate the thioester or the nucleophile.

A significant application of acyl transfer from thioesters is in the realm of peptide synthesis, particularly in a process known as native chemical ligation (NCL). This process involves the reaction of a C-terminal thioester with an N-terminal cysteine residue, leading to the formation of a native peptide bond through an S-to-N acyl transfer. nih.govresearchgate.net While the direct use of this compound in NCL is not explicitly detailed, the underlying chemistry of thioester-mediated acyl transfer is central to this powerful technique for protein synthesis. nih.gov

Role in Protecting Group Chemistry

Protecting groups are essential tools in multi-step organic synthesis, allowing for the selective reaction of one functional group in the presence of others. organic-chemistry.org this compound can be conceptualized as a protected form of a thiol.

The S-allyl group can serve as a protecting group for the thiol functionality. google.com Thiols are highly reactive and susceptible to oxidation to disulfides, making their protection crucial during synthetic sequences. thieme-connect.de The allyl group is advantageous as it is stable under a variety of reaction conditions, yet can be removed under specific and mild conditions, providing orthogonality with other protecting groups. google.com The use of allyl protecting groups is well-established in peptide synthesis for the side chains of amino acids like cysteine. google.com

The regeneration of the free thiol from an S-allyl protected precursor is a critical step. The cleavage of the allyl group is typically achieved using palladium-based catalysts. nih.govresearchgate.net A common method involves the use of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], in the presence of a scavenger. nih.govresearchgate.net The scavenger, which can be a silane or another suitable nucleophile, traps the allyl group, driving the reaction to completion. nih.gov Microwave-assisted cleavage has been shown to accelerate this deprotection process significantly. nih.govresearchgate.net This method of deprotection is valued for its mildness and compatibility with sensitive functional groups. google.com

Table 1: Comparison of Cleavage Methods for Allyl-Protected Thiols

| Cleavage Method | Catalyst/Reagents | Conditions | Advantages |

|---|---|---|---|

| Palladium-Catalyzed | Pd(PPh3)4, Phenylsilane | Room Temperature, Argon | Mild, high purity |

| Microwave-Assisted | Pd(PPh3)4, Phenylsilane | 38°C, 5-10 minutes | Fast, less reagent intensive |

Applications in Polymer Chemistry

The unique reactivity of both the thioester and the allyl group in this compound makes it a valuable component in polymer chemistry. Allyl-functionalized polymers are a versatile class of materials that allow for a wide range of post-synthesis modifications. nih.gov

One of the most significant applications is in thiol-ene "click" chemistry. nih.gov The allyl group can readily react with a thiol in the presence of a radical initiator or UV light to form a stable thioether linkage. This reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it a powerful tool for polymer synthesis and modification. nih.gov

This compound can be used to introduce a protected thiol functionality onto a polymer backbone. For instance, it can be reacted with a polymer containing pendant vinyl groups. google.com Subsequent deprotection of the thiobenzoate group would then yield a polymer with free thiol groups, which can be used for further functionalization, such as bioconjugation or cross-linking.

Furthermore, the development of biobased allyl compounds for the creation of polymer networks via thiol-ene photopolymerization is an area of active research. researchgate.net While not directly mentioning this compound, this research highlights the importance of allyl precursors in creating advanced polymer materials with tunable properties. researchgate.net The thiol-ene reaction has been utilized to prepare heparin esters for potential drug conjugate development. researchgate.net

Incorporation as Monomers in Polymerization

The allyl group in this compound serves as a polymerizable unit, enabling its incorporation into polymer chains. The reactivity of the allyl double bond can be harnessed in several radical polymerization methods.

In free radical polymerization, the copolymerization of allyl esters with vinyl esters can lead to alternating structures. Studies on the copolymerization behavior of vinyl esters with allyl esters have shown that an equal consumption of the double bonds of both monomers can occur, resulting in alternating copolymers tuwien.at. While specific studies on this compound are not prevalent, its behavior can be inferred from similar allyl ester systems. The incorporation of monomers derived from vegetable oils, which can contain allyl functionalities, into linear macromolecules via free radical polymerization highlights the utility of such monomers in creating bio-based polymers with sites for post-polymerization cross-linking advanceseng.com.

The general characteristics of free radical copolymerization involving an allyl ester like this compound and a generic vinyl monomer are summarized in the table below.

| Parameter | Description | Relevance to this compound |

| Monomer Reactivity Ratios | Determines the composition of the resulting copolymer. For allyl ester/vinyl ester pairs, these ratios can favor alternating structures tuwien.at. | The specific reactivity ratios with various comonomers would need to be experimentally determined to predict copolymer composition. |

| Chain Transfer | Allylic hydrogens are susceptible to chain transfer, which can limit the molecular weight of the resulting polymer. | This is a critical consideration for the polymerization of any allyl-containing monomer and would likely influence the degree of polymerization. |

| Copolymer Properties | The incorporation of the thioester functionality along the polymer backbone would introduce sites for subsequent modification or controlled degradation. | The thioester group offers a versatile handle for post-polymerization modification, a key feature for designing functional materials. |

Reversible Deactivation Radical Polymerization (RDRP) techniques offer greater control over polymer architecture, molecular weight, and dispersity compared to conventional free radical polymerization.

RAFT polymerization is a versatile RDRP method that can be used to synthesize polymers with complex architectures and a high degree of end-group fidelity researchgate.net. The control is achieved through the use of a RAFT agent, which is typically a thiocarbonylthio compound. While direct RAFT polymerization of this compound as a primary monomer is not extensively documented, the synthesis of allyl-functionalized copolymers via RAFT has been demonstrated with monomers like allyl methacrylate researchgate.net. In such systems, the polymerization can proceed selectively through the more reactive methacrylate group, leaving the allyl groups intact for subsequent modifications researchgate.net.

The key components and expected outcomes for a hypothetical RAFT copolymerization involving this compound are outlined below.

| Component | Function | Example |

| Monomer | Provides the repeating units of the polymer. | This compound, Styrene, Acrylates |

| RAFT Agent | Controls the polymerization process, enabling living characteristics. | Dithiobenzoates, Trithiocarbonates |

| Initiator | Generates the initial radical species. | Azobisisobutyronitrile (AIBN) |

| Resulting Polymer | A well-defined copolymer with pendant thioester functionalities. | Poly(styrene-co-(this compound)) |

The resulting polymers would possess pendant thioester groups that could be further modified, for example, by aminolysis to generate thiol-functionalized polymers, which are useful for a variety of "click" reactions nih.gov.

Copper-mediated RDRP, which includes techniques like Atom Transfer Radical Polymerization (ATRP), is another powerful method for synthesizing well-defined polymers. The polymerization of thioacrylates has been explored under copper-mediated conditions, although challenges such as the complexation of the thioester functionality with the copper catalyst have been noted rsc.orgaston.ac.uk. This suggests that the direct polymerization of this compound via this method might require careful optimization of the catalytic system to avoid catalyst deactivation rsc.orgaston.ac.uk. The use of an iron-based deactivator in place of CuBr₂ has been shown to be effective for the homopolymerization of ethyl thioacrylate, achieving full conversion rsc.orgaston.ac.uk.

A hypothetical copper-mediated RDRP of this compound could be envisioned as follows:

| Reaction Component | Role in Polymerization | Considerations for this compound |

| Monomer | The source of repeating units in the polymer chain. | The allyl group would be the polymerizable moiety. |

| Initiator | A species, typically an alkyl halide, that initiates the polymerization. | Ethyl α-bromoisobutyrate is a common example. |

| Catalyst/Ligand | A copper(I) complex that reversibly activates and deactivates the growing polymer chain. | CuBr/PMDETA is a frequently used system. The potential for the thioester to interact with the copper catalyst would need to be addressed, possibly by using alternative deactivators rsc.orgaston.ac.uk. |

| Solvent | The medium in which the polymerization is conducted. | Toluene (B28343), anisole, or other suitable organic solvents. |

Reversible Deactivation Radical Polymerization (RDRP)

Post-Polymerization Modification Strategies

Post-polymerization modification is a powerful strategy for introducing diverse functionalities into polymers, allowing for the fine-tuning of their properties nih.govwiley-vch.de. The thioester group of this compound makes it a candidate for such modifications.

A significant application of thioesters in polymer chemistry is their use in thiol-ene coupling reactions for the functionalization of polymers google.com. A process has been developed where a functionalized thioester is cleaved to generate a functional thiol in situ. This thiol can then react with a polymer containing pendant vinyl groups to form a functionalized polymer google.com. This method is advantageous as it occurs under mild conditions and is tolerant of a wide range of functional groups google.com.

While this process does not use this compound directly as a ligating agent, it demonstrates the principle of using a thiobenzoic acid derivative to introduce functionality onto a polymer backbone. The general scheme for such a thiol-ene modification is presented below.

| Step | Description | Chemical Transformation |

| 1. Thioester Cleavage | A protected thiol, in the form of a thioester, is deprotected to generate a reactive thiol. | R-S-C(=O)Ph + Deprotecting Agent → R-SH |

| 2. Thiol-Ene Reaction | The generated thiol undergoes a radical-mediated addition to a pendant vinyl group on a polymer backbone. | R-SH + Polymer-CH=CH₂ → Polymer-CH₂-CH₂-S-R |

This strategy allows for the synthesis of a library of functional polymers from a common polymeric precursor, showcasing the versatility of thioester chemistry in materials science nih.gov.

Amidation and Thioester Exchange Reactions

The thioester linkage in this compound is an activated form of a carboxylic acid, rendering it susceptible to reactions with various nucleophiles. This reactivity is central to its application in forming amide bonds and in undergoing thioester exchange.

Amidation: Thioesters are effective acyl transfer agents for the synthesis of amides. nih.govwikipedia.org The reaction of this compound with primary or secondary amines leads to the formation of the corresponding N-substituted benzamide and allyl thiol as a byproduct. This transformation is particularly useful because thioesters can exhibit different reactivity profiles compared to other carboxylic acid derivatives like acyl chlorides or anhydrides, often allowing for milder reaction conditions. nih.gov The general reactivity of thioesters towards amines makes them valuable intermediates in peptide synthesis and for the modification of amine-containing molecules. wikipedia.orgnih.gov While direct catalytic amidation of esters has been a focus of research, thioester-based routes provide an important alternative. nih.govmdpi.com

Thioester Exchange: Thioester exchange, also known as transthioesterification, is a reversible reaction where the thiol portion of the thioester is exchanged with another thiol. researchgate.net This process is significant in dynamic covalent chemistry, where reversible reactions are used to create complex, self-assembling systems. researchgate.net For this compound, reaction with a different thiol (R'-SH) in the presence of a catalyst or under specific pH conditions can lead to an equilibrium mixture containing the new thioester (benzoyl-SR') and allyl thiol. The kinetics of thioester exchange can be influenced by pH and temperature. researchgate.net This reactivity allows for the dynamic modification of molecules and materials containing thioester functionalities. researchgate.net

The table below summarizes these key reactions of the thioester group.

| Reaction Type | Reactant | Product(s) | Significance |

| Amidation | Primary/Secondary Amine (R₂NH) | N-substituted benzamide, Allyl thiol | Formation of stable amide bonds under mild conditions. |

| Thioester Exchange | Thiol (R'-SH) | New thioester (Benzoyl-SR'), Allyl thiol | Reversible bond formation for dynamic covalent chemistry. |

Development of Functional Polymers and Advanced Materials

The dual functionality of this compound makes it a highly versatile monomer and surface modification agent in materials science. The allyl group provides a polymerizable unit, while the thioester group can be retained as a functional handle in the final material or used as a protected thiol for subsequent reactions. google.comgoogle.com

Polymers with allyl functionalities are an emerging class of materials in biomedicine and other advanced applications due to the diverse post-modification chemistries the allyl group enables. nih.gov this compound can be incorporated into polymer chains through reactions involving its allyl group. One of the most prominent methods for this is the thiol-ene reaction, where a poly-thiol monomer can be reacted with the allyl group of the thioester to build up a polymer network. nih.gov

Alternatively, the thioester can be viewed as a protected form of allyl thiol. google.com In this approach, the benzoyl group acts as a protecting group for the thiol. Deprotection, for instance with a cleaving agent like hydrazine, releases the highly reactive allyl thiol in situ. google.com This freshly generated thiol can then be reacted with polymers containing pendant vinyl groups through a thiol-ene coupling reaction to form a functionalized polymer. google.com This strategy is advantageous as it avoids the direct handling of volatile and odorous thiols.

The presence of the thioester group within a polymer backbone or as a pendant group imparts unique properties. These thioester-functional polymers can be designed to be responsive, where the thioester linkage can be cleaved or exchanged under specific stimuli. researchgate.net This allows for the development of degradable polymers, responsive drug delivery systems, and self-healing materials. researchgate.net

Integration into Click Chemistry Frameworks

"Click" chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The allyl group of this compound is an ideal participant in one of the most prominent click reactions: the thiol-ene reaction.

Thiol-Ene Click Reactions for Conjugation and Functionalization

The thiol-ene reaction is a powerful method for forming carbon-sulfur bonds and has found widespread use in polymer synthesis, bioconjugation, and surface patterning. wikipedia.orgrsc.orgresearchgate.net The reaction involves the addition of a thiol (R-SH) across a double bond (an 'ene'), such as the allyl group in this compound. wikipedia.org

This reaction can proceed via two primary mechanisms:

Radical-mediated addition: This is the most common pathway, typically initiated by UV light or a thermal radical initiator. wikipedia.orgalfa-chemistry.com A thiyl radical is generated, which adds to the allyl double bond in an anti-Markovnikov fashion. This process is highly efficient and proceeds rapidly under ambient conditions. wikipedia.orgalfa-chemistry.com

Nucleophilic Michael addition: This mechanism can occur if the 'ene' is electron-deficient and is typically catalyzed by a base or nucleophile. alfa-chemistry.com

For this compound, the radical-mediated pathway is predominant. This reaction can be used to conjugate the molecule to a variety of substrates. For example, reacting it with a thiol-functionalized polymer, a cysteine residue on a protein, or a thiol-modified surface results in the stable thioether linkage, effectively anchoring the benzoyl thioester moiety to the substrate. nih.gov This strategy has been used to functionalize heparin derivatives and nanoparticles. nih.govresearchgate.net The high efficiency and orthogonality of the thiol-ene click reaction allow for the precise construction of complex molecular architectures and functional materials. researchgate.netnih.gov

The table below outlines the key features of the thiol-ene reaction involving the allyl group.

| Feature | Description |

| Reactants | Allyl group (from this compound) + Thiol (R-SH) |

| Product | Thioether linkage |

| Mechanism | Primarily free-radical addition (Anti-Markovnikov) |

| Initiation | UV light (with photoinitiator) or thermal initiators |

| Key Advantages | High yield, rapid rate, mild conditions, orthogonality ("Click" chemistry) |

Exploration of Other Click-Type Reactions

While the thiol-ene reaction is the most prominent click reaction for the allyl group, its double bond can potentially participate in other transformations that share characteristics of click chemistry. The reactivity of the allyl group is a subject of broad interest in developing functional polymers. nih.gov

Other potential reactions involving the allyl double bond include:

Epoxidation: The double bond can be converted to an epoxide, which can then be opened by various nucleophiles in a highly efficient manner. nih.gov

Dihydroxylation: The formation of a diol from the alkene can be used for further functionalization. nih.gov

Other Radical Additions: Besides thiyl radicals, other radicals can add across the double bond, expanding the scope of possible modifications.

Although less common in the context of click chemistry for simple allyl groups compared to the thiol-ene reaction, these transformations represent potential pathways for the functionalization of this compound. The allyl group serves as a versatile handle for a range of addition reactions beyond hydrothiolation. organic-chemistry.org The choice of reaction depends on the desired final structure and the compatibility with other functional groups present in the molecule. However, within the click chemistry framework, the thiol-ene reaction remains the most widely exploited pathway for the allyl functionality. researchgate.netresearchgate.net

Computational and Theoretical Investigations of Thiobenzoic Acid S Allyl Ester

Electronic Structure and Reactivity Studies

Currently, detailed computational studies focusing specifically on the electronic structure and reactivity of Thiobenzoic acid S-allyl ester are not extensively available in publicly accessible scientific literature. However, insights can be drawn from theoretical investigations of related molecules, such as allyl mercaptan and other thioesters.

Density Functional Theory (DFT) Calculations

While specific DFT calculations for this compound are not readily found, studies on similar compounds provide a framework for understanding its probable electronic characteristics. For instance, DFT studies on allyl mercaptan (AM), a structurally related compound, have been performed at the B3LYP/cc-pVQZ level of theory to analyze its reactivity. nih.govdntb.gov.ua These calculations typically determine thermodynamic and global descriptors of chemical activity, including ionization potential (IP), electron affinity (EA), chemical potential (μ), molecular hardness (η), and softness (S). nih.govdntb.gov.uaresearchgate.net Such analyses for this compound would be expected to reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These parameters are crucial for predicting the molecule's reactivity towards electrophiles and nucleophiles.

Analysis of Reaction Transition States and Energetics

Detailed computational analyses of the transition states and energetics for reactions involving this compound are not specifically documented in the reviewed literature. However, computational studies on the enantioselective allylation of ketones have utilized density functional theory to examine transition structures and activation barriers. nih.gov A similar approach for this compound would involve mapping the potential energy surface for its characteristic reactions, such as nucleophilic substitution or radical additions. This would allow for the identification of transition state geometries and the calculation of activation energies, providing a quantitative understanding of the reaction kinetics.

Elucidation of Reaction Mechanisms through Computational Modeling

The reaction mechanisms of allylsulfides and related compounds have been a subject of interest, particularly their interactions with biological molecules. nih.gov While computational modeling studies specifically targeting this compound are sparse, the known reactivity of thioesters and allyl compounds suggests several plausible pathways that could be investigated computationally. For example, its reactions could proceed through nucleophilic acyl substitution, where the allylthiolate group acts as a leaving group. Alternatively, the allyl group could undergo electrophilic or radical addition reactions. Computational modeling, likely employing DFT, could elucidate the step-by-step atomic and electronic rearrangements during these transformations, helping to distinguish between different possible mechanistic pathways.

Bond Dissociation Energy (BDE) Calculations for Radical Pathways

The bond dissociation energy (BDE) is a key parameter for understanding reactions that proceed via radical intermediates. escholarship.org While specific BDE calculations for this compound are not available, methods for calculating BDEs of organic sulfur compounds have been established. researchgate.net For this compound, the most likely bonds to be involved in radical pathways are the S-allyl (C-S) bond and the C-H bonds of the allyl group.

Computational methods, such as DFT, can be used to calculate these BDEs. For instance, the BDE of the S-H bond in allyl mercaptan has been calculated to be 86.27 kcal/mol in a vacuum using DFT at the B3LYP/cc-pVQZ level. nih.gov Similar calculations for this compound would provide valuable information about its propensity to form radicals and the stability of those radicals.

Table 1: Representative Bond Dissociation Energies of Related Compounds

| Compound | Bond | Calculated BDE (kcal/mol) | Computational Method |

| Allyl Mercaptan | S-H | 86.27 | DFT/B3LYP/cc-pVQZ |

| P(NEt2)3=S | P=S | 85 | - |

| P(OiPr)3=S | P=S | 82 | - |

| PPh3=S | P=S | 76 | - |

Computational Prediction and Optimization of Synthetic Pathways

Computational chemistry offers tools for predicting and optimizing synthetic routes to target molecules. nih.gov While there are no specific computational studies on the synthetic pathways to this compound, general synthetic strategies for thioesters are well-established. One common method involves the reaction of a thioacid with an alkyl halide, in this case, an allyl halide. google.com Another approach is the reaction of a carboxylic acid derivative, such as an acyl chloride, with a thiol.

Computational modeling could be employed to optimize these synthetic pathways by:

Investigating reaction kinetics: Modeling the reaction mechanism to identify the rate-determining step and its activation energy.

Predicting solvent effects: Using implicit or explicit solvation models to understand how the solvent influences the reaction outcome.

Screening catalysts: Computationally evaluating the efficacy of different catalysts for the desired transformation.

Future Research Directions and Emerging Trends

Development of Innovative and Sustainable Synthetic Routes

One promising approach is the direct synthesis from allylic alcohols and thiols under solvent- and catalyst-free conditions, which offers an environmentally friendly alternative to traditional methods. Additionally, visible-light-driven methods are gaining traction. These reactions can proceed without a photocatalyst by utilizing the dual role of thiobenzoic acids as both a one-electron reducing agent and a reactant, leading to the formation of sulfur radical species. Such processes are atom-economical and avoid the need for transition metal catalysts.

Future synthetic strategies are expected to further embrace principles of green chemistry, as outlined in the table below.

| Synthetic Strategy | Key Advantages |

| Solvent-free reactions | Reduced waste, lower environmental impact, simplified purification. |

| Photocatalyst-free visible-light mediation | Avoids transition metals, mild reaction conditions, high atom economy. |

| Direct coupling of readily available starting materials | Fewer synthetic steps, increased overall yield. |

Exploration of Novel Catalytic Systems for Enhanced Selectivity

The development of novel catalytic systems is crucial for achieving high selectivity and efficiency in the synthesis of Thiobenzoic acid S-allyl ester. Research is moving beyond traditional catalysts to explore more sophisticated and specialized systems.

Thiobenzoic acid itself has been shown to act as a dual-role catalyst in certain reactions, functioning as both a photoexcited reducing agent and a hydrogen atom transfer (HAT) catalyst. acs.org This dual functionality can be harnessed for C-H functionalization reactions. acs.orgresearchgate.net The efficiency of these systems can be further enhanced by the addition of a metal photoredox catalyst, which assists in the electron transfer process. acs.org

Future research will likely focus on designing hybrid catalyst systems that combine the benefits of different catalytic modes. For instance, the integration of photoredox catalysis with other catalytic processes could open up new reaction pathways for the synthesis and functionalization of this compound.

| Catalytic System | Mechanism of Action | Potential Advantages |

| Thiobenzoic acid as a dual-role catalyst | Acts as both a photoexcited reducing agent and a HAT catalyst. | Metal-free catalysis, mild reaction conditions. |

| Hybrid photoredox/HAT catalysis | A metal photoredox catalyst assists the single electron transfer (SET) process. | Improved reaction efficiency and shorter reaction times. acs.org |

Design and Synthesis of Advanced Functional Materials

This compound can serve as a valuable building block in the design and synthesis of advanced functional materials. The presence of the allyl group provides a reactive handle for polymerization and surface modification, while the thioester linkage can impart unique chemical and physical properties.

The development of functionalized thioesters, where a desired functional group is incorporated into the molecule, is an area of active research. google.com This approach allows for the creation of tailored materials with specific properties. For example, the incorporation of groups like carbazoles, cyanobiphenyls, or polyethylene oxide can lead to materials with interesting electronic or biocompatible properties. google.com

Future work in this area will likely involve the use of this compound derivatives in the fabrication of polymers for applications in electronics, healthcare, and materials science. researchgate.net

Integration with Automated and Flow Chemistry Platforms